4-Amino-3,5-dinitrobenzonitrile
Description
4-Amino-3,5-dinitrobenzonitrile is a nitro- and amino-substituted benzonitrile derivative. The compound features a benzonitrile core with amino (-NH₂) and nitro (-NO₂) groups at the 4-, 3-, and 5-positions, respectively. Such substitution patterns influence electronic properties, solubility, and reactivity, making it relevant in pharmaceutical and materials chemistry.
Properties
CAS No. |
61313-43-7 |
|---|---|
Molecular Formula |
C7H4N4O4 |
Molecular Weight |
208.13 g/mol |
IUPAC Name |
4-amino-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C7H4N4O4/c8-3-4-1-5(10(12)13)7(9)6(2-4)11(14)15/h1-2H,9H2 |
InChI Key |
RGRAGCMUYDRBKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 4-Amino-3,5-dinitrobenzonitrile with structurally related compounds:
Key Differences and Implications
Substituent Effects: Nitro vs. Halogen Groups: The nitro groups in this compound and 4-Chloro-3,5-dinitrobenzonitrile increase electrophilicity, enhancing reactivity in substitution reactions. Amino Group: The amino group in this compound provides basicity and hydrogen-bonding capacity, which may influence solubility and biological interactions compared to halogenated analogs.
Physical Properties: Melting Points: The difluoro derivative (110–111°C) has a lower melting point than the dichloro analog (data inferred from similar compounds), likely due to weaker intermolecular forces from smaller halogen atoms. Nitro groups generally elevate melting points due to strong dipole interactions . The carboxylic acid group in 4-Amino-3,5-diiodobenzoic acid increases polarity, enhancing solubility in basic conditions .
Applications: Pharmaceutical Intermediates: 4-Chloro-3,5-dinitrobenzonitrile is used to synthesize thiocyanato derivatives, while 4-Amino-3,5-difluorobenzonitrile targets enzyme inhibition (AKR1C3), suggesting divergent therapeutic pathways . Toxicity Profile: The high toxicity of 4-Chloro-3,5-dinitrobenzonitrile (LD₅₀ = 50 mg/kg) underscores the risks associated with nitro groups, whereas amino-substituted analogs may exhibit lower acute toxicity .
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